molecular formula C21H21BrN2O4S B5850035 N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-2-naphthalenesulfonohydrazide

N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-2-naphthalenesulfonohydrazide

Cat. No. B5850035
M. Wt: 477.4 g/mol
InChI Key: YVJZDDFBZBVIDT-YDZHTSKRSA-N
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Description

N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-2-naphthalenesulfonohydrazide, also known as BNIPMS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-2-naphthalenesulfonohydrazide in inducing apoptosis in cancer cells is not fully understood. However, it has been suggested that N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-2-naphthalenesulfonohydrazide may interfere with the mitochondrial membrane potential and activate caspases, which are enzymes that play a role in programmed cell death.
Biochemical and physiological effects:
Studies have shown that N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-2-naphthalenesulfonohydrazide has a cytotoxic effect on cancer cells, but does not affect normal cells. Additionally, N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-2-naphthalenesulfonohydrazide has been shown to inhibit the growth of certain bacteria and fungi. However, further studies are needed to fully understand the biochemical and physiological effects of N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-2-naphthalenesulfonohydrazide.

Advantages and Limitations for Lab Experiments

One advantage of using N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-2-naphthalenesulfonohydrazide in lab experiments is its high purity and stability. However, one limitation is its low solubility in water, which may make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-2-naphthalenesulfonohydrazide. One direction is to further investigate its anticancer properties and potential use as a chemotherapy drug. Another direction is to explore its use in the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-2-naphthalenesulfonohydrazide.

Synthesis Methods

The synthesis of N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-2-naphthalenesulfonohydrazide involves the condensation of 3-bromo-4-isopropoxy-5-methoxybenzaldehyde and 2-naphthalenesulfonylhydrazide in the presence of an acid catalyst. The resulting product is a yellow crystalline powder with a melting point of 246-248°C.

Scientific Research Applications

N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-2-naphthalenesulfonohydrazide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-2-naphthalenesulfonohydrazide has been investigated for its anticancer properties, as it has been shown to induce apoptosis in cancer cells. In materials science, N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-2-naphthalenesulfonohydrazide has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation. In environmental science, N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-2-naphthalenesulfonohydrazide has been studied for its ability to remove heavy metals from contaminated water.

properties

IUPAC Name

N-[(E)-(3-bromo-5-methoxy-4-propan-2-yloxyphenyl)methylideneamino]naphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O4S/c1-14(2)28-21-19(22)10-15(11-20(21)27-3)13-23-24-29(25,26)18-9-8-16-6-4-5-7-17(16)12-18/h4-14,24H,1-3H3/b23-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVJZDDFBZBVIDT-YDZHTSKRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Br)C=NNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1Br)/C=N/NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{(E)-[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]methylidene}naphthalene-2-sulfonohydrazide

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